molecular formula C12H15N3O2 B12098634 1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

Cat. No.: B12098634
M. Wt: 233.27 g/mol
InChI Key: JGTUZBLKRGXTDV-UHFFFAOYSA-N
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Description

1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often involve the use of solvents such as toluene or anisole and may require heating to reflux temperatures . Industrial production methods may involve bulk synthesis and custom synthesis processes to ensure the compound’s availability for various applications .

Chemical Reactions Analysis

1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as lead dioxide, resulting in the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Common reagents used in these reactions include lead dioxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can be compared with other similar compounds, such as:

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and may have similar biological activities.

    Phenoxyethyl derivatives: Compounds with the phenoxyethyl group may exhibit similar chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of the oxadiazole ring and the phenoxyethyl group, which may confer distinct properties and applications .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

1-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C12H15N3O2/c1-9(13)12-14-11(15-17-12)7-8-16-10-5-3-2-4-6-10/h2-6,9H,7-8,13H2,1H3

InChI Key

JGTUZBLKRGXTDV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NO1)CCOC2=CC=CC=C2)N

Origin of Product

United States

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